Prometryn

Übersicht

Beschreibung

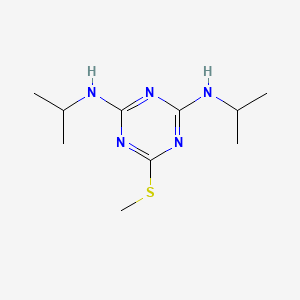

Prometryn is a selective herbicide belonging to the triazine family, primarily used to control annual grasses and broadleaf weeds in various crops such as cotton and celery . It functions by inhibiting photosynthesis in susceptible plant species, making it an effective tool in agricultural weed management .

Vorbereitungsmethoden

Prometryn can be synthesized through several routes. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthioamine under controlled conditions . Industrial production often employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and quality control .

Analyse Chemischer Reaktionen

Metabolic Sulfoxidation in Plants

Prometryn undergoes enzymatic sulfoxidation in plant systems, forming This compound sulfoxide as a primary metabolite. This reaction is catalyzed by plant cytochrome P450 enzymes and is critical for its detoxification or bioactivation in non-target organisms.

Table 1: this compound Sulfoxidation in Celery (Apium graveolens)

| Parameter | Value | Source |

|---|---|---|

| Metabolite | This compound sulfoxide | |

| Enzyme System | Cytochrome P450 monooxygenases | |

| Exudation Rate | 12–18% of applied dose | |

| Detection Method | UPLC-Q-Exactive Orbitrap MS |

Root exudation studies in Chinese celery revealed that this compound sulfoxide accounted for 14.2% of the total detected residues, highlighting the role of plant-mediated oxidation .

Hydrolytic Degradation in Aquatic Systems

This compound exhibits stability in aqueous environments but undergoes gradual hydrolysis under specific conditions. In simulated aquaculture ecosystems, its degradation follows pseudo-first-order kinetics, influenced by pH and organic matter.

Table 2: Hydrolysis Kinetics of this compound in Water-Sediment Systems

| Ecosystem Type | Half-Life (Days) | Degradation Rate Constant (k, day⁻¹) | Source |

|---|---|---|---|

| Water | 7.2 | 0.096 | |

| Sediment | 35.1 | 0.020 |

Gas chromatography-mass spectrometry (GC-MS) analysis showed that 78.12% of this compound partitioned into water initially, with sediment adsorption peaking at 1.675 mg/kg within 12 h .

Cytochrome P450-Mediated Oxidation in Mammals

In mice, this compound modulates oxylipin metabolism via cytochrome P450 (CYP) and lipoxygenase (LOX) pathways, producing epoxy-fatty acids and hydroxyeicosatetraenoic acids (HETEs).

Table 3: Oxylipin Alterations in this compound-Treated Mice

| Metabolite | Liver Concentration Change | Plasma Concentration Change | Source |

|---|---|---|---|

| 9,10-EpOME | +220% | +180% | |

| 12,13-EpOME | +195% | +160% | |

| 9-HODE | +310% | +240% | |

| 13-HODE | +290% | +210% |

These changes correlate with increased soluble epoxide hydrolase (sEH) activity, linking this compound exposure to oxidative stress and hepatotoxicity .

Thermal Decomposition in Analytical Settings

During gas chromatography, this compound decomposes at high temperatures, necessitating optimized conditions to prevent artifact formation.

Optimal GC-MS Parameters:

Split injection (2:1 ratio) minimizes decomposition, ensuring accurate quantification in environmental matrices .

Photolytic Degradation

While not explicitly detailed in the provided sources, photolysis is inferred from environmental fate studies. This compound’s absorption spectrum (λₘₐₓ = 220 nm) suggests susceptibility to UV-induced cleavage of the triazine ring, generating dealkylated or hydroxylated products .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Prometryn is predominantly employed as a pre-emergence and post-emergence herbicide to control annual broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthesis at photosystem II, making it effective against a variety of weed species.

Crops Treated with this compound

| Crop | Maximum Application Rate (lb ai/A) | Application Method(s) |

|---|---|---|

| Cotton | 2.4 | Aerial, soil broadcast, band treatment |

| Celery | 2 | Soil broadcast, soil band treatment |

| Dill | 1.6 | Soil broadcast, soil band treatment |

| Carrot | 2 | Pre-emergence or post-emergence |

| Parsley | 2 | Preplant broadcast incorporated |

This compound usage data from 2010 indicated that approximately 96.6% of its application was on cotton, with significant use also reported in celery production .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound, particularly its persistence in aquatic ecosystems. A study focused on its distribution and bioaccumulation in simulated aquatic environments revealed that this compound can accumulate in organisms like tilapia and affect their health .

Key Findings on Environmental Effects

- Bioaccumulation : this compound was found to accumulate significantly in aquatic organisms, raising concerns about its long-term ecological effects.

- Toxicity to Marine Life : Studies indicated that this compound adversely affects marine copepods, delaying reproduction and impacting population dynamics through mechanisms involving hormonal disruption .

- Soil Mobility : this compound's mobility in soil can lead to runoff into water bodies, contributing to its presence in aquatic systems .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the risks associated with this compound exposure to non-target organisms. For instance, a study on red swamp crayfish demonstrated that this compound exposure resulted in hepatopancreatic injury and oxidative stress, indicating significant risks to aquatic life .

Case Study Highlights

- Marine Copepods : Chronic exposure to environmentally relevant concentrations of this compound resulted in delayed spawning and reduced fecundity .

- Crayfish Health Risks : Histological analyses revealed oxidative damage and alterations in metabolic pathways due to this compound exposure .

Molecular Mechanisms of Action

Recent studies have explored the molecular mechanisms underlying the toxic effects of this compound. Research involving transcriptome analysis has identified significant changes in gene expression related to metabolic processes and hormonal regulation upon exposure .

Mechanisms Involved

- Ecdysteroid Signaling Disruption : this compound binds to components of the ecdysteroid nuclear receptor complex, disrupting normal hormonal signaling pathways essential for growth and development in crustaceans .

- Gene Expression Alterations : Exposure leads to down-regulation of genes involved in chitin metabolism and juvenile hormone synthesis, affecting molting processes in marine organisms .

Summary of Applications

This compound serves multiple roles within agricultural practices while posing potential environmental risks:

- Effective Weed Control : Utilized extensively across various crops.

- Environmental Concerns : Persistent presence in aquatic ecosystems raises ecological concerns.

- Health Risks : Documented adverse effects on non-target species highlight the need for careful management.

Wirkmechanismus

Prometryn exerts its herbicidal effects by interfering with electron transport in the photosynthetic process, specifically targeting photosystem II . This disruption inhibits the plant’s ability to produce energy, leading to its eventual death. In human cells, this compound induces oxidative stress, DNA damage, and cell cycle arrest, which may contribute to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Prometryn wird oft mit anderen Triazin-Herbiziden wie Atrazin und Simazin verglichen. Während alle drei Verbindungen die Photosynthese hemmen, zeichnet sich this compound durch seine geringere akute Toxizität und längere Wirkungsdauer aus . Ähnliche Verbindungen sind:

Atrazin: Ein weiteres Triazin-Herbizid mit höherer akuter Toxizität.

Simazin: Ähnlich in Struktur und Funktion, aber mit unterschiedlicher Persistenz in der Umwelt und Abbauwegen.

Die einzigartige Kombination aus geringerer Toxizität und effektiver Unkrautbekämpfung macht this compound zu einem wertvollen Herbizid in der landwirtschaftlichen Praxis .

Biologische Aktivität

Prometryn is a triazine herbicide widely used in agriculture for controlling weeds. Its biological activity has been the subject of numerous studies, focusing on its effects on various organisms, including aquatic life, mammals, and cellular systems. This article synthesizes findings from recent research, highlighting the compound's mechanisms of action, toxicological effects, and implications for environmental and human health.

This compound primarily functions by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. This inhibition disrupts electron transport processes, leading to the accumulation of reactive oxygen species (ROS) and ultimately resulting in plant cell death. In addition to its herbicidal properties, this compound has been shown to induce oxidative stress in non-target organisms.

| Mechanism | Description |

|---|---|

| Photosynthesis Inhibition | Disruption of photosystem II leading to ROS accumulation |

| Oxidative Stress Induction | Increased levels of lipid peroxidation and antioxidant enzyme depletion |

| Cell Cycle Disruption | Induction of DNA double-strand breaks and apoptotic pathways |

Aquatic Organisms

Research indicates that this compound exposure significantly affects aquatic organisms, including fish and algae. For instance, a study on crucian carp revealed alterations in antioxidant enzyme activities, increased lipid peroxidation, and changes in gut microbiota composition following this compound exposure. Specifically, there was a noted decrease in Bacteroidota and Proteobacteria alongside an increase in Firmicutes at the phylum level .

Case Study: Effects on Crucian Carp

- Duration : 20 days

- Findings :

Mammalian Systems

In mammalian studies, this compound has demonstrated hepatotoxic effects. A study conducted on mice showed that this compound altered oxylipin metabolism, leading to increased levels of oxidative stress markers. The compound was found to enhance the activity of epoxide hydrolases, contributing to liver toxicity .

Table 2: Summary of Mammalian Toxicity Studies

| Study Focus | Findings |

|---|---|

| Liver Toxicity | Increased oxidative stress markers; altered lipid metabolism |

| Cellular Effects | Induction of apoptosis and cell cycle arrest |

Environmental Impact

This compound's environmental impact extends beyond direct toxicity to aquatic life. Its presence can disrupt nutrient cycles within ecosystems. For example, exposure to this compound has been associated with increased nutrient concentrations in water bodies due to its effects on algal growth dynamics .

Table 3: Environmental Effects of this compound

| Effect | Description |

|---|---|

| Nutrient Dynamics | Altered nutrient concentrations due to inhibited algal growth |

| Biodiversity Loss | Changes in species composition within aquatic ecosystems |

Eigenschaften

IUPAC Name |

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEVYOVXGOFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024272 | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.157 g/cu cm at 20 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibits photolysis of water in the photosynthetic process. Also inhibits oxidative phosphorylation /in plants/, Primary mode of action /in plants/ is inhibition of photolysis of water in photosynthetic process. Prometryn has been shown to have other biol effects, such as inhibition of oxidative phosphorylation., Mechanism of action/in target species/: inhibits electron transport., For more Mechanism of Action (Complete) data for PROMETRYNE (7 total), please visit the HSDB record page. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White powder, WHITE SOLID | |

CAS No. |

7287-19-6 | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K20TB75IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of prometryn?

A1: this compound, a methylthio-s-triazine herbicide, primarily acts by inhibiting photosynthesis. It binds to the D1 protein in photosystem II (PSII), blocking electron transport and disrupting the photosynthetic process [, , ]. This ultimately leads to the death of susceptible plants.

Q2: Does this compound affect other cellular processes besides photosynthesis?

A2: Yes, research suggests that this compound exposure can also induce oxidative stress in various organisms [, , , , ]. This is characterized by an imbalance between reactive oxygen species (ROS) production and the organism's ability to detoxify them, leading to cellular damage. Additionally, this compound has been shown to affect mitochondrial function and signaling pathways in the heart of mice [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C9H19N5S and a molecular weight of 241.35 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of this compound?

A4: Yes, studies utilizing nuclear magnetic resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, along with high-resolution mass spectrometry (HRMS) have been used to confirm the structure of this compound and its derivatives [].

Q5: How does this compound behave in different soil types?

A5: this compound's behavior in soil is influenced by factors like organic matter content, cation exchange capacity, and soil type. Adsorption studies demonstrate varied adsorption levels in different soils, impacting its persistence and movement []. For instance, this compound showed higher adsorption in fibrous peat compared to muck soil [].

Q6: Can this compound be degraded using catalytic processes?

A8: Yes, research demonstrates successful this compound degradation using advanced oxidation processes like ozonation and TiO2 photocatalysis [, , ]. Ozonation studies revealed optimal degradation at specific pH and temperature values, highlighting the importance of controlled conditions [].

Q7: What are the byproducts of this compound degradation via TiO2 photocatalysis?

A9: TiO2 photocatalysis, particularly under visible light with H2O2 assistance, effectively degrades this compound. The process oxidizes methyl, thio, and amino groups into inorganic ions like nitrate and sulfate. Cyanuric acid is identified as a major end product of this degradation pathway [].

Q8: Have computational methods been used to study this compound?

A10: While specific computational studies are not extensively detailed in the provided abstracts, the development of a novel this compound-like hapten for antibody generation suggests the use of molecular modeling and design in this compound research []. This highlights the potential application of computational tools in understanding this compound's interactions and designing related compounds.

Q9: How do structural modifications of this compound influence its activity?

A11: While the provided abstracts do not delve into specific structural modifications of this compound, they highlight the importance of its structure for its activity. The development of a novel hapten that mimics this compound's structure, particularly the isopropyl group, emphasizes the significance of specific structural features for antibody recognition and potential applications in detection systems [].

Q10: What is known about the stability of this compound in different environments?

A12: this compound demonstrates varying stability depending on the environmental matrix. Studies indicate its persistence in soil, with residues detected even months after application []. Conversely, it exhibits faster degradation in water, with half-lives ranging from 0.7 to 1.9 days, highlighting the influence of environmental factors on its breakdown [].

Q11: What are the implications of this compound residues in food crops?

A13: this compound residues in food crops are a concern for human health. While studies reported no detectable this compound residues in harvested rice following recommended application doses, suggesting low risk [], continuous monitoring and assessment are crucial to ensure food safety and prevent potential health risks.

Q12: Does the efficacy of this compound vary depending on its application timing?

A18: Yes, the timing of this compound application significantly influences its efficacy. Pre-emergence applications, especially when incorporated into the soil, have demonstrated greater effectiveness in controlling black nightshade compared to post-emergence treatments []. This highlights the importance of application timing for optimal weed control.

Q13: Is there evidence of weed resistance developing against this compound?

A19: While not directly addressed in the provided abstracts, long-term field studies on black nightshade control suggested a potential decline in this compound efficacy over time []. This emphasizes the need for further investigation to understand potential resistance development and explore sustainable weed management strategies.

Q14: What are the toxicological effects of this compound on aquatic organisms?

A20: this compound exposure can induce oxidative stress in aquatic organisms, including zebrafish [, ]. Studies have reported changes in antioxidant enzyme activity and increased lipid peroxidation, indicating cellular damage []. These findings emphasize the potential ecological risks of this compound contamination in aquatic ecosystems.

Q15: What are the potential human health concerns associated with this compound exposure?

A21: Although applied to control weeds, this compound's potential to leach and contaminate water sources raises concerns about human exposure. A case study reported metabolic acidosis in a patient following this compound ingestion [], indicating its potential toxicity and highlighting the need for safe handling and application practices to minimize human health risks.

Q16: Can this compound impact the immune system of exposed organisms?

A22: Research on crabs (Eriocheir sinensis) chronically exposed to this compound revealed alterations in their immune response []. These findings suggest that this compound, beyond its herbicidal action, can interfere with the immune system of non-target organisms, potentially affecting their overall health and survival.

Q17: Can plants contribute to the removal of this compound from contaminated environments?

A23: Yes, certain plant species, such as marsh pennywort (Hydrocotyle vulgaris), have demonstrated the ability to remove this compound from contaminated water through phytoextraction []. This phytoremediation approach offers a promising strategy for decontaminating this compound-polluted aquatic environments and mitigating its ecological impact.

Q18: What are the environmental implications of this compound metabolites?

A24: While this compound degradation can reduce its toxicity, the potential ecological impact of its metabolites requires careful consideration. The formation of metabolites like 2,4-diamino-1,3,5-triazine and 2,4,6-trihydroxy-1,3,5-triazine during plant metabolism [] necessitates further research to understand their fate, persistence, and potential long-term effects on the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.